(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
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Overview
Description
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate typically involves multiple steps, including esterification and nitration reactions. The starting materials often include ethyl acetoacetate and 2-chloro-4-(trifluoromethyl)phenol. The reaction conditions require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the nitro and phenoxy substituents.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl group.
Uniqueness
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
The compound (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate , commonly referred to as Lactofen , is a selective herbicide primarily used for post-seedling treatment in various crops. Its chemical structure, characterized by the presence of a chloro-trifluoromethyl phenoxy group, contributes to its biological activity and efficacy against a range of weeds.
- Molecular Formula : C19H15ClF3NO7
- Molar Mass : 461.77 g/mol
- Density : 1.393 g/cm³
- Boiling Point : 505.35 °C
- Flash Point : 259.42 °C
- CAS Number : 83513-60-4
Lactofen acts through the inhibition of the protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage upon exposure to light, ultimately resulting in cell death and plant wilting.
Herbicidal Efficacy
Lactofen has demonstrated significant effectiveness against various weed species, including but not limited to:
- Amaranthus spp.
- Echinochloa spp.
- Setaria spp.
The herbicide is particularly effective in controlling broadleaf weeds and some grass species, making it a valuable tool in agricultural settings.
Case Studies
-
Field Trials on Soybean :
In a series of field trials conducted in the Midwest, Lactofen was applied at varying concentrations (0.5 to 1.5 kg/ha). Results indicated over 90% control of target weed species within two weeks post-application, with minimal phytotoxicity observed on soybean crops . -
Comparative Efficacy Study :
A comparative study evaluated Lactofen against other herbicides such as glyphosate and dicamba. The results showed that Lactofen provided superior control over resistant weed populations, particularly those that had developed resistance to glyphosate .
Toxicological Profile
While Lactofen is effective as a herbicide, it is essential to consider its toxicological profile:
- Acute Toxicity : Studies indicate low acute toxicity in mammals with an LD50 greater than 5000 mg/kg.
- Environmental Impact : Lactofen has been classified as moderately toxic to aquatic organisms; therefore, care must be taken during application to minimize runoff into water bodies .
Application Guidelines
Lactofen is typically applied as a foliar spray during the early growth stages of target weeds. Recommended application rates range from 0.5 to 1 kg/ha depending on the specific weed pressure and crop type.
Summary Table of Biological Activity
Property | Value |
---|---|
Herbicide Classification | Selective Post-emergence |
Target Weeds | Broadleaf and some grasses |
Application Rate | 0.5 - 1 kg/ha |
Efficacy | >90% control within two weeks |
Toxicity Level | Low acute toxicity |
Environmental Impact | Moderately toxic to aquatic life |
Properties
Molecular Formula |
C19H15ClF3NO7 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)12-5-4-6-15(16(12)24(27)28)31-14-8-7-11(9-13(14)20)19(21,22)23/h4-10H,3H2,1-2H3 |
InChI Key |
LPVMKVCYSYNCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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